N,O-ジアセチルチラミン

概要

説明

N,O-ジアセチルチラミンは、放線菌属であるPseudonocardia endophytica VUK-10から単離された化合物です。これは、グラム陽性菌とグラム陰性菌の両方の細菌、ならびに真菌に対して抗菌活性を示します。 さらに、MDA-MB-231、HeLa、MCF-7、およびOAW-42細胞を含むさまざまな癌細胞株に対して細胞毒性を示します .

科学的研究の応用

N,O-Diacetyltyramine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

Biology: It serves as a tool to study bacterial and fungal infections due to its antibacterial and antifungal properties.

Medicine: Its cytotoxicity towards cancer cells makes it a potential candidate for anticancer drug development.

Industry: It is used in the development of antimicrobial agents for various applications

作用機序

N,O-ジアセチルチラミンは、細胞標的および経路と相互作用することでその効果を発揮します。これは、さまざまな生理学的プロセスに関与する神経伝達物質であるカテコールアミンを放出します。この相互作用により、抗菌性および抗真菌性、ならびに癌細胞に対する細胞毒性効果が生じます。 関与する正確な分子標的と経路はまだ調査中です .

生化学分析

Biochemical Properties

N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria and a panel of nine fungi . It is also cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound interacts with these cells and biomolecules, influencing their functions and activities.

Cellular Effects

N,O-Diacetyltyramine has been shown to have significant effects on various types of cells. It is cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Dosage Effects in Animal Models

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Metabolic Pathways

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Transport and Distribution

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Subcellular Localization

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

準備方法

合成経路と反応条件

N,O-ジアセチルチラミンは、チラミンをアセチル化することで合成できます。この反応には、ピリジンなどの塩基の存在下で無水酢酸を使用します。 この反応は通常室温で行われ、生成物は再結晶によって精製されます .

工業生産方法

N,O-ジアセチルチラミンの工業生産には、Pseudonocardia endophytica VUK-10の発酵が含まれます。 この化合物は次に、有機溶媒を使用して発酵ブロスから抽出し、クロマトグラフィー技術で精製します .

化学反応の分析

反応の種類

N,O-ジアセチルチラミンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するキノンを生成するために酸化できます。

還元: 還元反応はそれをチラミンに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

酸化: キノンおよび他の酸化された誘導体。

還元: チラミンとその誘導体。

科学研究への応用

N,O-ジアセチルチラミンは、いくつかの科学研究への応用があります。

化学: 他の生物活性化合物の合成における前駆体として使用されます。

生物学: 抗菌性と抗真菌性により、細菌感染症と真菌感染症の研究のためのツールとして役立ちます。

医学: 癌細胞に対する細胞毒性により、抗癌剤開発の可能性があります。

類似化合物との比較

類似化合物

チラミン: アミノ酸チロシンに由来する自然発生するモノアミン化合物。

N-メチルチラミン: チラミンメチル化誘導体。

N,N-ジメチルチラミン(ホルデニン): チラミンメチル化誘導体。

N,N,N-トリメチルチラミン(カンディシン): チラミン三メチル化誘導体 .

独自性

N,O-ジアセチルチラミンは、親化合物であるチラミンと比較して、抗菌性、抗真菌性、および細胞毒性特性を強化する二重アセチル化によって独特です。 この修飾は、可溶性と安定性にも影響を与え、さまざまな科学および工業用途に役立つ化合物になります .

生物活性

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (CAS Number: 14383-56-3), is a chemical compound with notable biological activities, including antibacterial and cytotoxic properties. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

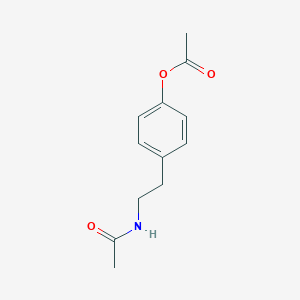

Chemical Structure and Properties

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- has a molecular formula of C_{13}H_{15}NO_{3} and a molecular weight of 221.25 g/mol. Its structure features an acetamide group linked to a phenyl ring with an acetoxy substituent, which is critical for its biological activity.

Antibacterial Properties

Research indicates that Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Effective Against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with intracellular processes, although specific pathways remain to be fully elucidated.

Cytotoxic Effects

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- has demonstrated cytotoxic effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- OAW-42 (ovarian cancer)

The cytotoxicity is believed to stem from the compound's ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways that promote cell death.

While the exact mechanisms remain under investigation, preliminary studies suggest that Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- may interact with cellular membranes or specific intracellular targets. This interaction could disrupt normal cellular functions, leading to antibacterial and anticancer effects.

Comparative Analysis with Similar Compounds

The biological activity of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- can be compared with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N,O-Diacetyltyramine | Similar structure | Exhibits similar antibacterial properties |

| Acetamide, N-(4-hydroxyphenethyl)- | Contains hydroxyl group | Different biological activity profile |

| 4-Acetoxyphenethylamine | Lacks acetamido group | Varies in solubility and reactivity |

This comparison highlights the unique dual functionality of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- as both an antibacterial agent and a cytotoxic compound against cancer cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-:

- Antibacterial Efficacy Study : A study demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics.

- Cytotoxicity Assay : In vitro assays showed that Acetamide significantly reduced cell viability in MDA-MB-231 cells by inducing apoptosis. Flow cytometry analysis confirmed increased annexin V binding in treated cells.

- Mechanistic Insights : Research utilizing molecular docking studies suggested potential binding sites for Acetamide on bacterial ribosomes and cancer cell receptors, indicating a plausible mechanism for its observed activities.

特性

IUPAC Name |

[4-(2-acetamidoethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDRBPVTMKQIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341966 | |

| Record name | N-(4-acetoxyphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14383-56-3 | |

| Record name | N-(4-acetoxyphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of isolating this compound from a mangrove ecosystem?

A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。